3,3'-Dichlorobenzidine sulphate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
64414-68-2 |
|---|---|
Molecular Formula |
C12H12Cl2N2O4S |
Molecular Weight |
351.2 g/mol |
IUPAC Name |
4-(4-amino-3-chlorophenyl)-2-chloroaniline;sulfuric acid |
InChI |
InChI=1S/C12H10Cl2N2.H2O4S/c13-9-5-7(1-3-11(9)15)8-2-4-12(16)10(14)6-8;1-5(2,3)4/h1-6H,15-16H2;(H2,1,2,3,4) |
InChI Key |
HOVPEOYZHDRTFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)Cl)Cl)N.OS(=O)(=O)O |
Related CAS |
64969-34-2 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 3,3 Dichlorobenzidine Sulphate
Advanced Synthetic Routes and Reaction Pathways for 3,3'-Dichlorobenzidine (B165656) Sulphate Elaboration
The synthesis of 3,3'-Dichlorobenzidine Sulphate is not a direct process but rather the culmination of a series of carefully controlled chemical transformations.
The synthesis of 3,3'-Dichlorobenzidine is generally accomplished in two primary stages starting from ortho-nitrochlorobenzene. wikipedia.org The final step to obtain the sulphate salt is a treatment with sulfuric acid.
Reduction of ortho-nitrochlorobenzene: The initial step involves the reduction of ortho-nitrochlorobenzene. This is typically achieved through methods such as using zinc dust in a sodium hydroxide (B78521) solution to form 2,2'-dichloroazoxybenzene (B76223) as an intermediate, which is then further reduced to 2,2'-dichlorohydrazobenzene. cdc.gov An alternative reduction method is the catalytic hydrogenation of ortho-nitrochlorobenzene. google.com
Benzidine (B372746) Rearrangement: The intermediate, 2,2'-dichlorohydrazobenzene, undergoes a benzidine rearrangement in the presence of a strong acid. wikipedia.org To produce this compound specifically, sulfuric acid is used to catalyze this rearrangement. cdc.govcdc.gov This step is critical as it forms the biphenyl (B1667301) linkage and establishes the final substitution pattern of the molecule.
Table 1: Key Intermediates in the Synthesis of this compound
| Intermediate Compound | Molecular Formula | Role in Synthesis |
|---|---|---|
| ortho-Nitrochlorobenzene | C₆H₄ClNO₂ | Starting Material |
| 2,2'-Dichloroazoxybenzene | C₁₂H₈Cl₂N₂O | Intermediate from partial reduction |
| 2,2'-Dichlorohydrazobenzene | C₁₂H₁₀Cl₂N₂ | Direct precursor to benzidine rearrangement |
Achieving high yield and purity is paramount in the industrial synthesis of this compound. Research and process development have focused on optimizing several key parameters.
For the initial reduction of ortho-nitrochlorobenzene via catalytic hydrogenation, the use of a noble metal catalyst, such as platinum or palladium, with a polycyclic quinone as a co-catalyst has been shown to result in high and reproducible yields of 2,2'-dichloro-hydrazobenzene. google.com This high-quality intermediate can then be used in the subsequent rearrangement step without the need for extensive purification. google.com
In the critical benzidine rearrangement step, temperature control is crucial. A stepwise increase in temperature during the reaction of 2,2'-dichlorohydrazobenzene with acid has been demonstrated to improve the conversion to the final product. For instance, a process might start at a lower temperature (e.g., not exceeding 30-40°C) and be gradually heated to a higher temperature (e.g., 60-75°C) over several hours. chemicalbook.com This controlled temperature profile helps to manage the exothermic nature of the reaction and minimize the formation of by-products.
Table 2: Optimized Reaction Parameters for Synthesis
| Reaction Step | Parameter | Optimized Condition | Outcome |
|---|---|---|---|
| Reduction of o-nitrochlorobenzene | Catalyst System | Noble metal catalyst with a polycyclic quinone co-catalyst | High and reproducible yields of 2,2'-dichloro-hydrazobenzene google.com |
| Benzidine Rearrangement | Temperature | Stepwise increase from ~35°C to 75°C over several hours | Improved conversion and reaction control chemicalbook.com |
To improve efficiency and safety, continuous production processes have been developed. These methods often involve the use of tubular reactors, which offer better control over reaction parameters compared to traditional batch reactors.
In a typical continuous process, a solution of 2,2'-dichlorohydrazobenzene in a water-immiscible aromatic solvent is continuously fed into a tubular reactor along with dilute sulfuric acid. The reaction is maintained at a controlled temperature, for example, between 15-20°C. The resulting reaction mixture, containing the this compound suspension, is then heated to a higher temperature (e.g., 40-45°C) to ensure the completion of the reaction. This continuous flow method can significantly reduce reaction times and the formation of by-products.
Spectroscopic and Chromatographic Characterization of Synthetic Intermediates and Final this compound Product
The identity and purity of the synthetic intermediates and the final this compound product are confirmed through various analytical techniques.
The final product, this compound, is a white crystalline powder. nih.gov Chromatographic methods are essential for separating the target compound from impurities and unreacted starting materials. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are suitable techniques for the analysis of 3,3'-Dichlorobenzidine. sigmaaldrich.com
Mass Spectrometry (MS), often coupled with chromatography (GC-MS or LC-MS/MS), is a powerful tool for the identification and quantification of 3,3'-Dichlorobenzidine. researchgate.netresearchgate.net Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry has also been used for the analysis of 3,3'-Dichlorobenzidine in environmental samples, demonstrating its utility for high-resolution mass analysis. acs.org Derivatization, for example, by forming N-trifluoroacetyl derivatives, can be employed to enhance the volatility and detectability of the compound in GC-MS analysis. researchgate.net
While detailed experimental spectroscopic data for the intermediates is not always readily available, predicted data and the characterization of the final product and its base form provide the necessary analytical confirmation.
Table 3: Analytical Characterization Data
| Compound | Analytical Technique | Observed Characteristics/Data |
|---|---|---|
| 2,2'-Dichloroazoxybenzene | Mass Spectrometry (Predicted) | Predicted [M+H]⁺ m/z: 267.00865 uni.lu |
| 3,3'-Dichlorobenzidine | Chromatography | Suitable for HPLC and GC analysis sigmaaldrich.com |
| Mass Spectrometry | Can be detected by GC-MS and LC-MS/MS researchgate.netresearchgate.net | |
| Physical Appearance | Gray to purple crystalline powder wikipedia.org | |
| This compound | Physical Appearance | White crystalline powder nih.gov |
| Molecular Formula | C₁₂H₁₄Cl₂N₂O₈S₂ nih.gov | |
| Molecular Weight | 449.3 g/mol nih.gov |
Analytical Methodologies for the Characterization and Quantification of 3,3 Dichlorobenzidine Sulphate
Advanced Chromatographic Techniques for 3,3'-Dichlorobenzidine (B165656) Sulphate Analysis
Chromatography, a cornerstone of analytical chemistry, offers powerful tools for the separation and analysis of 3,3'-Dichlorobenzidine and for the quantification of the sulphate counter-ion.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of benzidine (B372746) and its derivatives, including 3,3'-Dichlorobenzidine. researchgate.net Its high selectivity makes it well-suited for separating these compounds from complex sample matrices. researchgate.net A common approach involves reversed-phase chromatography using a C18 column. researchgate.net
For the detection of 3,3'-Dichlorobenzidine, ultraviolet (UV) detection is frequently employed, typically at a wavelength of 280 nm. researchgate.netsielc.com However, to achieve the low detection limits required for environmental monitoring, more sensitive and selective detection methods are often necessary. Electrochemical detection, specifically coulometric detection, has been shown to provide high sensitivity and selectivity for the determination of benzidine and 3,3'-Dichlorobenzidine in aqueous samples. nih.govresearchgate.net An online solid-phase extraction (SPE) method coupled with HPLC and coulometric detection has been developed for the trace-level determination of these compounds in natural waters, achieving detection limits of 50 ng/L for 3,3'-Dichlorobenzidine. nih.govresearchgate.net
A validated HPLC method for the determination of 3,3'-Dichlorobenzidine and its salts in factory atmospheres involves sampling on a two-stage sampler with a glass fiber filter and silica (B1680970) gel, followed by desorption and analysis by HPLC with UV detection at 254 nm. epa.gov This method demonstrated good precision for measuring concentrations in the microgram per cubic meter range. epa.gov
Table 1: HPLC Methods for the Analysis of 3,3'-Dichlorobenzidine
Gas Chromatography (GC) is another powerful technique for the analysis of 3,3'-Dichlorobenzidine, particularly when high sensitivity is required. sigmaaldrich.com Due to the low volatility of 3,3'-Dichlorobenzidine, derivatization is typically necessary to convert it into a more volatile form suitable for GC analysis. researchgate.netnih.gov Common derivatizing agents include heptafluorobutyric anhydride (B1165640) (HFBA) and pentafluoropropionic acid anhydride. researchgate.netnih.gov
Selective detectors are crucial for achieving low detection limits and minimizing interferences from co-extracted compounds. The Electron Capture Detector (ECD) is highly sensitive to halogenated compounds and is therefore well-suited for the analysis of the chlorinated 3,3'-Dichlorobenzidine derivatives. osha.gov The Occupational Safety and Health Administration (OSHA) has an evaluated method for aromatic amines, including 3,3'-Dichlorobenzidine, that utilizes GC with an ECD for quantitation of the heptafluorobutyric acid anhydride derivatives. osha.gov
A halogen-specific detector (XSD) offers even greater selectivity for halogenated compounds. nih.gov In an XSD, the GC effluent undergoes oxidative pyrolysis, converting halogenated compounds into free halogens which are then detected. nih.gov This high selectivity results in chromatograms with minimal background noise, allowing for low detection limits. nih.gov While not specifically documented for 3,3'-Dichlorobenzidine sulphate, the principles of GC-XSD make it a promising technique for its analysis.
The Nitrogen-Phosphorus Detector (NPD), also known as a thermionic-specific detector, is selective for nitrogen-containing compounds. While it can be used for the analysis of 3,3'-Dichlorobenzidine, its selectivity is based on the nitrogen atoms in the molecule.
Ion Chromatography (IC) is the primary method for the determination of inorganic anions, including sulphate, in a variety of environmental samples. tandfonline.comresearchgate.net This technique separates ions based on their interactions with an ion-exchange stationary phase, followed by detection, most commonly by suppressed conductivity. researchgate.net IC is a well-established regulatory method for anion analysis in environmental samples due to its ability to determine multiple anions in a single run. researchgate.net
A typical IC method for common anions can have a run time of 8-10 minutes, with sulphate often being the last eluting ion. tandfonline.com However, rapid IC methods have been developed for the specific determination of sulphate with a much shorter run time of around 3 minutes. tandfonline.com These methods utilize a specialized anion exchange column and a specific eluent composition to achieve fast separation of sulphate from other common anions like chloride, nitrate, and phosphate. tandfonline.com
The sensitivity of IC allows for detection limits in the low parts-per-billion range, with a wide linear calibration range. researchgate.net For instance, a rapid IC method for sulphate has a reported detection limit of 29.5 µg/L. tandfonline.com However, high salinity in samples can interfere with the determination of low-concentration sulphate, leading to shifts in retention time and inaccurate quantification. researchgate.net Pre-treatment steps, such as cation-removal using a cation exchange resin, can be employed to mitigate these matrix effects and improve the accuracy of sulphate determination in high-salinity samples. researchgate.net
Table 2: Ion Chromatography Methods for Sulphate Quantification
Mass Spectrometric Approaches for this compound and its Transformation Products
Mass spectrometry (MS) is an indispensable tool for the identification and quantification of organic compounds, offering high sensitivity and structural information. When coupled with chromatographic separation techniques, it provides a powerful platform for the analysis of complex samples.
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is a high-resolution mass spectrometry technique that offers unparalleled mass accuracy and resolving power. yale.eduwikipedia.org This makes it exceptionally well-suited for the analysis of complex environmental samples and for the unambiguous identification of trace contaminants. nih.govacs.org In FT-ICR MS, ions are trapped in a strong magnetic field and their cyclotron frequency is measured, which is inversely proportional to their mass-to-charge ratio. yale.eduwikipedia.org The high accuracy of this frequency measurement allows for the determination of elemental compositions of unknown compounds. nih.govacs.org
A study exploring the suitability of a small FT-ICR mass spectrometer for the analysis of 3,3'-Dichlorobenzidine and its degradation products demonstrated the technique's capability for direct analysis of sample solutions without prior chromatographic separation or derivatization. nih.govacs.org This approach yielded low picogram detection limits for 3,3'-Dichlorobenzidine. nih.govacs.org The high resolution of FT-ICR MS also allows for the study of complex mixtures and the identification of transformation products, such as the sequential dehalogenation of 3,3'-Dichlorobenzidine to 3-chlorobenzidine and then to benzidine. nih.govacs.org
The exceptional resolving power of FT-ICR MS is particularly advantageous for distinguishing between isobaric and isomeric species, which is often a challenge in the analysis of complex environmental samples. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and robust technique for the analysis of volatile and semi-volatile organic compounds. researchgate.net For the analysis of 3,3'-Dichlorobenzidine, which is not sufficiently volatile for direct GC analysis, derivatization is a necessary step. nih.govresearchgate.net Silylation, using reagents like N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBDMSTFA), has been shown to produce stable derivatives of 3,3'-Dichlorobenzidine with excellent chromatographic properties. researchgate.net
The coupling of GC with a mass spectrometer allows for both the separation and identification of the derivatized compound. Electron impact (EI) ionization is a common ionization technique used in GC-MS. researchgate.net For enhanced sensitivity, especially for halogenated compounds, negative ion chemical ionization (NCI) can be employed. researchgate.netnih.gov A GC-MS-NCI method has been developed for the determination of 3,3'-Dichlorobenzidine-hemoglobin adducts after derivatization with heptafluorobutyric anhydride (HFBA), achieving a detection limit below 0.1 ng/g of hemoglobin. nih.gov
The choice of derivatization reagent and ionization mode can be optimized to achieve the desired sensitivity and selectivity for a particular application. For instance, derivatization with pentafluoropropionic acid anhydride followed by GC-MS analysis in either EI or NCI mode has been successfully applied to the determination of trace levels of 3,3'-Dichlorobenzidine in industrial wastewater. researchgate.net
Table 3: Mass Spectrometric Methods for the Analysis of 3,3'-Dichlorobenzidine
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and widely adopted technique for the determination of non-volatile species like 3,3'-Dichlorobenzidine (DCB) and its salts. The coupling of the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection of mass spectrometry makes it ideal for analyzing complex matrices.
In a typical LC-MS analysis of DCB, a reversed-phase HPLC column, such as a C18 column, is often employed. The mobile phase composition is optimized to achieve efficient separation of the analyte from other components in the sample. A common mobile phase for DCB analysis consists of a gradient mixture of acetonitrile (B52724) and water. epa.gov For the detection of 3,3'-Dichlorobenzidine, mass spectrometry is frequently performed using a tandem mass spectrometer (MS/MS) operating in selected reaction monitoring (SRM) mode, which offers high sensitivity and selectivity. researchgate.net
An example of an LC-MS/MS method involves online solid-phase extraction (SPE) to preconcentrate the analyte from aqueous samples, followed by chromatographic separation and detection. researchgate.netnih.gov This approach can achieve very low detection limits, often in the nanogram per liter (ng/L) range. For instance, a method using a polymeric PLRP-S phase for preconcentration and coulometric detection achieved detection limits of 50 ng/L for 3,3'-DCB in fortified reagent water. researchgate.netnih.gov
Table 1: LC-MS Parameters for 3,3'-Dichlorobenzidine Analysis
| Parameter | Typical Value/Condition | Source |
|---|---|---|
| Chromatography | ||
| Column | Reversed-phase C18 or polymeric | epa.govresearchgate.net |
| Mobile Phase | Acetonitrile/Water gradient | epa.gov |
| Flow Rate | ~1.5 mL/min | epa.gov |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI) | |
| Detection Mode | Tandem MS (MS/MS) with Selected Reaction Monitoring (SRM) | researchgate.net |
| Precursor Ion [M+H]⁺ | Varies with specific salt |
Spectroscopic Characterization Techniques for this compound
Spectroscopic methods are indispensable for both the quantitative analysis and structural confirmation of this compound. These techniques probe the interaction of the molecule with electromagnetic radiation, providing characteristic spectra that serve as a molecular fingerprint.
Ultraviolet-Visible (UV-Vis) Spectroscopy in Quantitative and Mechanistic Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for the quantitative determination of 3,3'-Dichlorobenzidine. The technique is based on the absorption of UV or visible light by the analyte, which results in electronic transitions. The absorbance is directly proportional to the concentration of the substance, following the Beer-Lambert law.
For 3,3'-Dichlorobenzidine, the UV spectrum is typically recorded in a suitable solvent, and the wavelength of maximum absorbance (λmax) is used for quantification. In one high-performance liquid chromatography (HPLC) method, a UV detector set at 254 nanometers was used for the determination of both benzidine and 3,3'-dichlorobenzidine. epa.gov The choice of this wavelength allows for sensitive detection of the aromatic system present in the molecule. UV-Vis spectroscopy can also be employed in mechanistic studies to monitor the degradation or transformation of DCB, as changes in the chemical structure will be reflected in the UV-Vis spectrum.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) and Raman spectroscopy are powerful techniques for obtaining a "vibrational fingerprint" of a molecule. These methods probe the vibrational modes of the chemical bonds within the molecule, providing detailed structural information.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies that correspond to the vibrational frequencies of the bonds in the molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H stretching and bending vibrations of the amine groups, C-H stretching and bending of the aromatic rings, C-N stretching, and C-Cl stretching. The presence of the sulphate counter-ion would also give rise to strong, characteristic absorption bands. A KBr wafer technique is commonly used for acquiring the FTIR spectra of solid samples like 3,3'-Dichlorobenzidine dihydrochloride (B599025). nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13).
For 3,3'-Dichlorobenzidine, ¹H NMR and ¹³C NMR spectra provide crucial data for confirming its structure. chemicalbook.com The ¹H NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns revealing their positions on the biphenyl (B1667301) rings. The protons of the amine groups would also produce characteristic signals. Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom in the molecule, confirming the carbon skeleton and the positions of the chloro and amino substituents. nih.gov
Electrochemical Methods for this compound Determination
Electrochemical methods offer a sensitive and often cost-effective alternative for the determination of 3,3'-Dichlorobenzidine. These techniques are based on the measurement of the electrical properties of a solution containing the analyte.
One notable electrochemical method is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-EC). researchgate.net In this approach, after chromatographic separation, the analyte is passed through an electrochemical detector where it undergoes an oxidation or reduction reaction at a specific applied potential. The resulting current is proportional to the concentration of the analyte. For the analysis of benzidines, coulometric detection at an applied potential of 700 mV has been shown to be highly sensitive and selective. researchgate.netnih.gov This method has been successfully applied to the analysis of environmental water samples, achieving low detection limits. researchgate.netnih.gov
Rigorous Sample Preparation Protocols and Matrix Effects in Environmental and Industrial Sample Analysis
The accurate quantification of this compound in environmental and industrial samples is highly dependent on the sample preparation protocol and the management of matrix effects. Environmental samples, such as wastewater and soil, are often complex matrices that can interfere with the analysis.
Sample Preparation: A crucial step in the analysis is the extraction and pre-concentration of the analyte from the sample matrix. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. researchgate.net Various sorbents can be employed, including octadecylsilane (B103800) (ODS) and polymeric phases like Porapak RDX. researchgate.net The choice of sorbent and elution solvents is optimized to maximize the recovery of the analyte while minimizing the co-extraction of interfering substances. For air sampling, a common method involves collection on sulfuric acid-treated glass fiber filters. osha.gov
Matrix Effects: In LC-MS analysis, matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of the results. researchgate.net These effects arise from co-eluting compounds from the sample matrix that affect the ionization efficiency of the analyte in the mass spectrometer's ion source. researchgate.net To compensate for matrix effects, several strategies can be employed. The use of matrix-matched standards, where calibration standards are prepared in a blank matrix similar to the sample, is a common approach. researchgate.net Another powerful technique is the use of stable isotopically labeled internal standards, such as deuterated 3,3'-Dichlorobenzidine (DCB-d6), which behave similarly to the analyte during sample preparation and ionization, thus correcting for both extraction losses and matrix effects. researchgate.net
Table 2: Common Sample Preparation Techniques for 3,3'-Dichlorobenzidine
| Technique | Matrix | Description | Source |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Wastewater, Water | Extraction and pre-concentration using cartridges like ODS or Porapak RDX. | researchgate.net |
| Online SPE-LC | Aqueous Samples | Automated extraction and pre-concentration directly coupled to the LC system for high throughput and sensitivity. | researchgate.netnih.gov |
| Liquid-Liquid Extraction | Water | Extraction of the analyte into an immiscible organic solvent. | osha.gov |
Analytical Method Validation, Quality Assurance, and Detection Limit Optimization for this compound Research
The accurate and reliable measurement of 3,3'-Dichlorobenzidine (DCB) and its salts, including this compound, in various matrices is crucial for environmental monitoring and research. Analytical method validation, robust quality assurance protocols, and the continuous optimization of detection limits are fundamental to ensuring the integrity of research findings. These processes confirm that an analytical method is suitable for its intended purpose and provides data of known quality.
Similarly, gas chromatography-mass spectrometry (GC/MS) methods have undergone validation for the analysis of DCB in industrial wastewater. In one such study, recoveries of DCB and its deuterated surrogate (DCB-d6) were consistently above 90% for samples spiked at 10, 1, and 0.1 µg/L. researchgate.net Another evaluated method by the Occupational Safety and Health Administration (OSHA) using gas chromatography with an electron capture detector reported that the recovery of 3,3'-dichlorobenzidine from samples remained above 75% after 15 days of storage at 0°C. osha.gov The precision for this method during the 15-day storage test was ±14.0% at the 95% confidence level. osha.gov
Quality assurance (QA) involves a comprehensive set of procedures to ensure that the final analytical results meet a predefined standard of quality. This includes the use of quality control (QC) check samples, the analysis of laboratory reagent blanks, and the maintenance of performance records. epa.gov For example, EPA Method 605 requires the use of a QC check sample containing 3,3'-dichlorobenzidine at a concentration of 50 µg/mL in methanol. epa.gov Furthermore, all glassware must be meticulously cleaned, and materials used in the analysis must be demonstrated to be free from interferences by running laboratory reagent blanks. epa.gov For methods involving sample collection, such as air monitoring, specific handling procedures are mandated, like shipping and storing samples for 3,3'-dichlorobenzidine at or below 0°C and analyzing them as soon as possible to minimize analyte loss. osha.govosha.gov
Optimizing detection limits is a critical aspect of developing analytical methods for trace-level contaminants like this compound. The choice of analytical technique and detector plays a significant role in achieving low detection limits. A solid-phase extraction and GC/MS method achieved a detection limit of 0.1 µg/L for DCB in wastewater using electron impact GC/MS, which was improved to 0.01 µg/L by using negative ion chemical ionization GC/MS. researchgate.net An online solid-phase extraction method coupled with liquid chromatography and highly sensitive coulometric detection achieved a detection limit of 50 ng/L for 3,3'-DCB in fortified reagent water samples. researchgate.netnih.gov
Further advancements in instrumentation, such as Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry, have pushed detection limits even lower. Using this technique without prior chromatographic separation, lower limits of detection for DCB were determined to be 29 pg with electron ionization and 21 pg with chemical ionization. nih.govacs.org The OSHA-evaluated gas chromatography method reported a detection limit of 0.02 pg per injection for the heptafluorobutyric acid anhydride derivative of 3,3'-dichlorobenzidine. osha.gov
The table below summarizes findings from various studies on the validation and detection limits of analytical methods for 3,3'-Dichlorobenzidine.
Table 1: Summary of Analytical Method Validation and Detection Limits for 3,3'-Dichlorobenzidine
| Analytical Method | Matrix | Validation Parameter | Finding | Detection Limit | Source(s) |
|---|---|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Air | Precision (Relative Deviation) | 5.1% for DCB | 3 µg/m³ (for a 50 L air sample) | epa.gov |
| Gas Chromatography/Mass Spectrometry (GC/MS) | Industrial Wastewater | Recovery | >90% at 0.1, 1, and 10 µg/L spiking levels | 0.01 µg/L (NCI-GC/MS) | researchgate.net |
| Gas Chromatography with Electron Capture Detector (GC-ECD) | Air | Storage Stability (15 days at 0°C) | >75% recovery | 0.02 pg (per injection) | osha.gov |
| Online Solid-Phase Extraction-Liquid Chromatography with Electrochemical Detection | Aqueous Samples | Recovery | >90% | 50 ng/L | researchgate.netnih.gov |
| Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry | Neat Samples | - | - | 21 pg (Chemical Ionization) | nih.govacs.org |
| HPLC with Electrochemical Detection (EPA Method 605) | Municipal & Industrial Discharges | Precision (Overall) | 0.38 * (avg. recovery) + 0.02 µg/L | 0.13 µg/L | nih.gov |
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| 3,3'-Dichlorobenzidine |
| This compound |
| 3,3'-Dichlorobenzidine dihydrochloride |
| 3-Chlorobenzidine |
| 4,4'-methylene-bis-(2-chloroaniline) |
| Acetonitrile |
| Aniline |
| Benzidine |
| Chloroform |
| Heptafluorobutyric acid anhydride |
| Methanol |
| Methyl-alcohol |
| o-nitrochlorobenzene |
| Pentafluoropropionic acid anhydride |
| Sodium hydroxide (B78521) |
| Sulfuric acid |
| Triethylamine |
Environmental Geochemistry and Transformation of 3,3 Dichlorobenzidine Sulphate
Environmental Occurrence and Distribution Studies of 3,3'-Dichlorobenzidine (B165656) Sulphate
Industrial wastewater is a primary conduit for 3,3'-dichlorobenzidine entering the environment. cdc.gov Its chemical properties, particularly its tendency to bind to particles, dictate its distribution in aquatic and terrestrial systems.
3,3'-Dichlorobenzidine has been detected in various aquatic environments, often as a result of industrial discharge. cdc.gov In the United States, it was detected, though not quantified, in 0.1% of 863 natural water samples and 1% of 1,239 industrial effluent samples. canada.ca More specific measurements in wastewater from different industries have shown maximum concentrations ranging from 2 to 10 parts per billion (ppb). cdc.govnih.gov For instance, wastewater from paint and ink manufacturing has shown levels up to 10 ppb, while nonferrous metals manufacturing and coal mining have shown levels of 2 ppb and 3 ppb, respectively. cdc.govnih.gov
In Canada, while specific concentrations in surface or groundwater have not been identified, modeling predicts a steady-state concentration in water of 3.44x10⁻⁷ µg/L. canada.ca Field studies in specific locations, such as Lake Macatawa in Michigan, which has been affected by dye manufacturing, have found DCB concentrations in the water phase ranging from non-detectable to approximately 1300 times higher than the water quality criterion of 0.021 µg/L. nih.gov The compound has also been detected in surface and groundwater in Oklahoma at concentrations between 0.65 and 0.90 µg/L. cdc.gov Its presence in wastewater is a significant concern, with concentrations in industrial effluents reported from non-detectable up to 654 µg/L. cdc.gov Analytical methods have been developed to detect DCB in wastewater at levels as low as 0.01 µg/L. iwaponline.com
| Aquatic System | Reported Concentration | Location/Source | Reference |
|---|---|---|---|
| Industrial Effluent (USA) | Detected in 1% of 1,239 samples | United States | canada.ca |
| Natural Water (USA) | Detected in 0.1% of 863 samples | United States | canada.ca |
| Wastewater (Paint & Ink Mfg.) | Up to 10 ppb | United States | cdc.govnih.gov |
| Wastewater (Nonferrous Metals) | 2 ppb | United States | cdc.govnih.gov |
| Wastewater (Coal Mining) | 3 ppb | United States | cdc.govnih.gov |
| Wastewater (General) | Non-detectable to 654 µg/L | United States | cdc.gov |
| Surface & Groundwater | 0.65–0.90 µg/L | Oklahoma, USA | cdc.gov |
| Lake Water | Up to ~27.3 µg/L (1300x criterion) | Lake Macatawa, MI, USA | nih.gov |
In terrestrial and sedimentary environments, 3,3'-dichlorobenzidine demonstrates low mobility due to its strong tendency to bind to organic matter. cdc.govcanada.cacdc.gov It adsorbs extensively to soil, sediment, and sludge, which become major sinks for the compound. epa.govwho.int This strong binding is a key factor in its persistence and distribution. canada.ca
Studies have shown that DCB becomes tightly bound to soil humic components, with one study noting that none could be recovered by organic solvent extraction four months after application in municipal sewage sludge. canada.ca This strong adsorption means it is highly immobile in soil. canada.caosti.gov Despite this immobility, it has been shown to persist, with very slow mineralization under both aerobic and anaerobic conditions. canada.ca
Concentrations of DCB have been measured in various terrestrial matrices. In Canadian agricultural soils, levels of 0.01–0.04 mg/kg have been detected. cdc.gov In the United States, a concentration of 16 ppm was reported in municipal sludge from Michigan. cdc.gov An 11-year field study of Lake Macatawa found DCB in sediment at a concentration of nearly 70 mg/kg in one sample from 1993. nih.gov The study confirmed that DCB, when bound to sediment, can be transported over long distances. nih.govcdc.gov In landfill soil and sewage sludge in the US, concentrations have been reported from not detected up to 20 mg/kg. who.int
| Terrestrial Matrix | Reported Concentration | Location/Source | Reference |
|---|---|---|---|
| Agricultural Soil | 0.01–0.04 mg/kg | Canada | cdc.gov |
| Municipal Sludge | 16 ppm (mg/kg) | Michigan, USA | cdc.gov |
| Lake Sediment | Up to 70 mg/kg (in 1993) | Lake Macatawa, MI, USA | nih.gov |
| Landfill Soil & Sewage Sludge | Not detected to 20 mg/kg | United States | who.int |
Atmospheric transport is not considered a major pathway for the environmental distribution of 3,3'-dichlorobenzidine. cdc.gov This is due to its low vapor pressure and low Henry's Law constant, which indicate it is not a volatile chemical. cdc.govcdc.gov Any DCB that is released into the atmosphere is expected to adsorb to airborne dust and particulate matter. cdc.gov
The primary mechanisms for removal from the atmosphere are wet and dry deposition. cdc.gov This means that particle-bound DCB can be brought back to earth by rain (wet deposition) or simply by settling out of the air (dry deposition). cdc.gov Fugacity modeling predicts that at a steady state, less than 0.001% of released DCB would be found in the air. canada.cawho.int While long-range atmospheric transport from other countries is considered a possibility for its entry into the Canadian environment, there is no direct data to support this. canada.ca
Phototransformation Pathways of 3,3'-Dichlorobenzidine Sulphate
Sunlight plays a crucial role in the degradation of 3,3'-dichlorobenzidine in the environment, particularly in aquatic systems and on soil surfaces.
3,3'-Dichlorobenzidine is extremely susceptible to photolysis in water when exposed to sunlight. cdc.govcdc.gov This rapid degradation is a significant fate process for the compound in sunlit surface waters. canada.cacdc.gov The primary mechanism of photolytic degradation involves sequential dechlorination. cdc.govcanada.canih.gov
Under the action of natural or simulated sunlight, DCB is first degraded to 3-Chlorobenzidine (monochlorobenzidine) and subsequently to benzidine (B372746). canada.caepa.govnih.gov This process can be very fast; one study determined the half-life of DCB in water exposed to natural sunlight to be approximately 90 seconds. cdc.gov Another study reported a half-life of less than 10 minutes. canada.ca In addition to the dechlorinated intermediates, this process also generates a number of brightly colored, water-insoluble compounds. cdc.govcanada.ca The generation of benzidine as a degradation product is of particular concern, as it is a known human carcinogen. epa.gov
In addition to direct photolysis, 3,3'-dichlorobenzidine can be degraded through photooxidation, which involves reactions with photochemically produced reactive species like hydroxyl radicals. cdc.govcanada.ca
In the atmosphere, the estimated half-life for the reaction of DCB with hydroxyl radicals is approximately 10 hours. cdc.gov Estimates for its degradation in air through photolysis range from 1.5 to 5 minutes, while the half-life for photooxidation is estimated to be between 0.9 and 9 hours. canada.ca
| Medium | Process | Estimated Half-Life | Reference |
|---|---|---|---|
| Air | Photolysis | 1.5 - 5 minutes | canada.ca |
| Air | Photooxidation | 0.9 - 9 hours | canada.ca |
| Air | Reaction with Hydroxyl Radicals | ~10 hours | cdc.gov |
| Water (Sunlight) | Photolysis | ~90 seconds | cdc.gov |
| Water (Sunlight) | Photolysis | < 10 minutes | canada.ca |
| Surface Water (Biodegradation) | Biodegradation | 4 - 26 weeks | who.int |
| Anaerobic Groundwater (Biodegradation) | Biodegradation | 16 - 101 weeks | who.int |
Biotransformation and Biodegradation of this compound
The microbial transformation of 3,3'-Dichlorobenzidine is a significantly slower process compared to its photodegradation. Nevertheless, it represents a crucial pathway for the natural attenuation of this contaminant in soils and sediments.
Microbial degradation of DCB can occur under both aerobic and anaerobic conditions, though it is generally considered resistant to rapid biodegradation. canada.caepa.gov
Aerobic Degradation: Under aerobic conditions, the biodegradation of DCB is slow. canada.ca Estimated half-lives in surface water range from 4 to 26 weeks. canada.ca The degradation process can be influenced by the presence of other organic matter. For instance, the extent of degradation in laboratory tests has shown a dependence on the concentration of yeast extract added, suggesting a potential cometabolic process. cdc.gov In soil, mineralization of DCB under aerobic conditions is very slow. canada.ca One identified mechanism for aerobic transformation is peroxidative activation, as observed in the bacterium Salmonella typhimurium, where the enzyme hydroperoxidase I catalyzes the activation of DCB in the presence of hydrogen peroxide. nih.gov
Anaerobic Degradation: Anaerobic conditions, particularly in sediments, are more conducive to the transformation of DCB. The primary mechanism is reductive dehalogenation, which is mediated by microbial activity. cdc.gov In anaerobic sediment-water mixtures, DCB has been shown to undergo sequential dehalogenation to monochlorobenzidine and subsequently to benzidine. nih.govcdc.gov This process is significantly slower than photodegradation, with an estimated half-life of approximately 150 days in lake water and sediment mixes. cdc.gov In anaerobic groundwater, the estimated half-life for biodegradation is even longer, ranging from 16 to 101 weeks. canada.ca The transformation is confirmed to be biological, as no degradation is observed in autoclaved, sterile samples. cdc.gov
The biotransformation of DCB is facilitated by specific microbial enzymes. Under anaerobic conditions, the key pathway is reductive dehalogenation, leading to the metabolites 3-chlorobenzidine and benzidine . cdc.gov
Under aerobic conditions, enzymatic pathways can be more varied. In studies with the bacterium Salmonella typhimurium, the enzyme hydroperoxidase I (a type of catalase) has been shown to catalyze the peroxidative activation of DCB, transforming it into a mutagenic form. nih.gov While not environmental microorganisms, studies on mammalian metabolism provide insights into potential enzymatic pathways. The cytochrome P-450 enzyme system has been implicated in the metabolic activation of DCB. nih.gov In fish, the only detected metabolite was an acid-labile conjugate of DCB, suggesting that conjugation is a potential biotransformation pathway in aquatic organisms. epa.gov
Microbial dehalogenation is the critical process in the anaerobic breakdown of DCB. This occurs through a sequential reductive process where chlorine atoms are removed one by one. cdc.gov
Studies on anaerobic sediment slurries have demonstrated the transformation of up to 80% of DCB to benzidine over a one-year incubation period. cdc.gov While specific kinetic studies on DCB-degrading microbial communities are limited, research on analogous compounds provides valuable insights. For example, a study on the reductive dechlorination of 2,3-dichloroaniline (B127971) by an anaerobic enrichment culture dominated by the bacterium Dehalobacter provides relevant kinetic parameters that can serve as a model for understanding DCB dehalogenation. biorxiv.orgbiorxiv.org In this study, the bacteria were able to grow on the chlorinated compound, demonstrating organohalide respiration. biorxiv.org
Table 2: Kinetic Parameters for Reductive Dechlorination by a Dehalobacter-dominated Culture (using Dichloroaniline as an analogue)
| Kinetic Parameter | Value | Unit | Reference |
|---|---|---|---|
| Maximum Specific Growth Rate (μmax) | 0.18 ± 0.03 | day⁻¹ | biorxiv.org |
| Half-saturation Constant (Ks) | 45 ± 16 | mg/L | biorxiv.org |
| Growth Yield | 1.2 ± 0.1 x 10⁸ | 16S rRNA gene copies/μmol chloride | biorxiv.orgbiorxiv.org |
| First-order Decay Constant | 0.017 ± 0.001 | day⁻¹ | biorxiv.org |
Note: Data from a study on 2,3-dichloroaniline, a structurally similar compound, are presented as an illustrative example of microbial dehalogenation kinetics.
Sorption, Desorption, and Mobility Dynamics of this compound in Environmental Media
The transport and bioavailability of DCB in the environment are heavily controlled by its sorption and desorption behavior in soil and sediment.
3,3'-Dichlorobenzidine exhibits strong binding affinity for soil and sediment particles, which results in low mobility in most environmental systems. cdc.govcanada.ca Greater than 95% of DCB in aqueous suspensions has been shown to adsorb to natural pond and lake sediments. epa.gov This strong sorption is attributed to its chemical structure and properties.
The primary factors influencing the adsorption of DCB are the organic carbon content and clay content of the soil or sediment. cdc.gov Adsorption tends to be greater in soils with higher humus content. cdc.gov The process is complex and involves multiple mechanisms, including partitioning into organic matter, covalent bonding, and cation exchange. nih.gov Over time, DCB can become more tightly bound and resistant to extraction, suggesting the formation of strong, potentially covalent, linkages with soil humic components. canada.ca
The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to sorb to soil or sediment. The reported Koc values for DCB vary widely, reflecting the complexity of its interactions with different environmental matrices. This variability indicates that predicting its sorption based on a single Koc value can be challenging. cdc.gov
Table 3: Soil Sorption and Mobility of 3,3'-Dichlorobenzidine
| Parameter | Value Range | Implication | Influencing Factors | References |
|---|---|---|---|---|
| Organic Carbon Partition Coefficient (Log Koc) | 2.86 - 4.67 | Low to no mobility in soil | Soil humus content, clay content | cdc.gov |
| Koc Value | 721 - 47,000 | Strong binding to soil and sediment | Soil/sediment composition | cdc.gov |
| Adsorption in Sediment Suspensions | >95% | Predominantly found in the solid phase | Covalent bonding, cation exchange, partitioning | epa.govnih.gov |
Influence of Environmental Parameters on Sorption Behavior
The sorption of 3,3'-Dichlorobenzidine (DCB) to soil and sediment is a primary factor controlling its environmental availability and mobility. This process is significantly influenced by key environmental parameters, particularly pH and organic carbon content.
DCB exhibits strong binding to soil and sediment, which limits its movement in the environment. canada.cacdc.gov Studies have shown that DCB adsorbs extensively to a variety of aquatic sediments, with over 95% of the compound in aqueous suspensions becoming associated with natural pond and lake sediments. epa.gov The primary mechanisms governing this sorption include partitioning, covalent bonding, and cation exchange. nih.gov
Organic Carbon Content: The organic carbon fraction of soil and sediment plays a crucial role in the sorption of DCB. A predominant fate for DCB in soil is the formation of covalent linkages with soil humic components, effectively sequestering the chemical. canada.ca This strong association means that as organic carbon content increases, the sorption of DCB is also expected to increase, reducing its concentration in the aqueous phase and thus its mobility and bioavailability. nih.gov In one field study, sediments with total organic carbon content ranging from 1% to over 20% were shown to be the primary sink for DCB in an aquatic system. researchgate.net The compound's high log Koc (soil organic carbon-water partitioning coefficient) suggests it will bind strongly to the solid phases in soil, sediment, and sludges. cdc.gov
pH: The pH of the soil and water matrix also affects DCB's sorption behavior. As an aromatic amine, the ionization state of DCB is pH-dependent. In more acidic environments (lower pH), amines become protonated, increasing their positive charge and enhancing their potential for cation exchange with negatively charged sites on clay minerals and organic matter. nih.gov Conversely, as pH increases, the compound is more likely to be in its neutral form, where hydrophobic partitioning into organic matter becomes the more dominant sorption mechanism. nih.gov Studies on other organic compounds have shown that lower pH can enhance retention in soil. nih.gov For DCB, the interplay between its chemical state at different pH levels and the surface properties of the sorbent materials (like soil and sediment) dictates the extent of its immobilization. researchgate.netresearchgate.net
The following table summarizes the influence of these key parameters on DCB sorption.
| Environmental Parameter | Influence on Sorption | Predominant Mechanism(s) |
| Organic Carbon Content | Sorption increases with higher organic carbon content. | Partitioning, Covalent Bonding with Humic Substances. |
| pH | Sorption is generally enhanced at lower pH values. | Cation Exchange (at low pH), Hydrophobic Sorption. |
Transport Modeling and Field Investigations of this compound Mobility
The transport and mobility of 3,3'-Dichlorobenzidine (DCB) are largely dictated by its strong tendency to sorb to particulate matter. Consequently, it is considered to have very low mobility in soil but can be transported over significant distances when associated with mobile sediments in aquatic systems.
Mobility in Soil: Laboratory and field data indicate that DCB is highly immobile in soil. canada.ca In soil column experiments designed to simulate leaching, DCB demonstrated very limited vertical movement. One study using soil columns irrigated daily for 84 days found that only 0.063% to 0.16% of the applied DCB was recovered in the leachate water. osti.gov This strong immobilization is attributed to the formation of humus-bound residues and the compound's low water solubility. osti.gov Similarly, another study observed that DCB applied to soil via municipal sewage sludge quickly became unextractable, with none of the chemical recovered by organic solvent extraction after four months, further confirming its persistence and lack of mobility in the soil matrix. canada.ca
Transport in Aquatic Environments: While DCB is immobile in the soil column, its fate in aquatic environments is linked to sediment transport. An 11-year field study conducted in Lake Macatawa (Holland, MI), a freshwater estuary, confirmed that DCB and its degradation product, benzidine, can be transported over long distances within the lake system. researchgate.net The distribution pattern of DCB in the lake sediments was consistent with a wind-driven mechanism of sediment transport and resuspension. researchgate.net This indicates that while DCB is not mobile in the dissolved phase, its association with sediment particles makes it susceptible to transport wherever those particles are moved by currents and other physical forces.
Transport Modeling: Environmental fate models have been used to predict the distribution of DCB. The FUGACITY LEVEL III model, for instance, predicted that at a steady state, the vast majority (99.75%) of released DCB would partition to surface water, with a much smaller fraction (0.254%) ending up in sediment. canada.cawho.int However, the model's authors noted that because the model does not fully account for the formation of strongly bound residues, the concentration in sediment may be underestimated, while the concentration in water may be overestimated. canada.ca This highlights the critical role of irreversible sorption in controlling the ultimate fate of DCB.
| Study Type | Environment | Key Findings on Mobility/Transport | Citation |
| Soil Column Leaching | Sandy Soil | Highly immobile; only 0.063-0.16% of applied DCB leached after 84 days of irrigation. | osti.gov |
| Field Study | Sludge-Amended Soil | Became unextractable from soil within 4 months, indicating very low mobility. | canada.ca |
| Field Investigation | Freshwater Estuary (Lake Macatawa) | Transported over long distances while bound to sediments; distribution linked to wind-driven sediment movement. | researchgate.net |
| Computer Modeling | Generic Environment | Predicts partitioning primarily to water, but may underestimate sediment accumulation due to strong binding. | canada.cawho.int |
Abiotic Hydrolysis and Other Chemical Transformation Processes in the Environment
In the environment, 3,3'-Dichlorobenzidine (DCB) is subject to several abiotic transformation processes, with photodegradation being the most significant and rapid pathway for its breakdown.
Photodegradation/Photolysis: DCB is very rapidly degraded in aqueous solutions by the action of natural or simulated sunlight. epa.gov The half-life for this photodegradation in water has been estimated to be as short as 90 seconds in natural sunlight and less than 10 minutes in other studies. canada.cacdc.govepa.gov This rapid breakdown suggests that photolysis is a critical process on soil and water surfaces exposed to sunlight. cdc.gov
The photodegradation process involves a sequential dechlorination. DCB first loses a chlorine atom to form the intermediate product 3-chlorobenzidine (MCB). cdc.govepa.govacs.org This intermediate then undergoes further photodechlorination to yield benzidine as a stable end product. cdc.govepa.govnih.gov In addition to these dehalogenated products, the photolysis of DCB can also produce a number of brightly colored, water-insoluble compounds. canada.cacdc.gov
Other Transformation Processes: Besides photolysis, other abiotic processes can contribute to the transformation of DCB, although they are generally considered less significant.
Oxidation: DCB may be oxidized by metal ions, such as iron (III), that are naturally present in clays. canada.ca
Reaction with Sediment: Evidence suggests that DCB undergoes chemical reactions with sediment constituents over time, leading to it becoming more tightly and irreversibly bound. epa.gov
Chlorination: In water treatment settings where chlorination is used, DCB can react with chlorine to form tetrachloro derivatives. wikipedia.org
Hydrolysis, the reaction with water in the absence of light, is not considered a major degradation pathway for DCB compared to the rapid process of photolysis. epa.gov
| Transformation Process | Environment | Key Products | Significance |
| Photodegradation (Photolysis) | Surface Water, Soil Surface | 3-Chlorobenzidine, Benzidine, Insoluble colored compounds | Major and very rapid degradation pathway (t½ ≈ 90 seconds). cdc.govepa.gov |
| Oxidation | Soil/Sediment | Unidentified | Potential minor pathway in the presence of metal ions like Fe(III). canada.ca |
| Chlorination | Water Treatment Plants | Tetrachloro derivatives | Occurs under specific treatment conditions. wikipedia.org |
Environmental Bioaccumulation and Bioconcentration Studies in Aquatic Organisms
3,3'-Dichlorobenzidine (DCB) has been shown to accumulate in aquatic organisms, a process that facilitates its transfer within aquatic food webs. The extent of this accumulation is measured by the bioconcentration factor (BCF), which compares the concentration of a chemical in an organism to its concentration in the surrounding water.
Studies have demonstrated that DCB is rapidly bioconcentrated from the water into various aquatic species. epa.gov Research on bluegill sunfish (Lepomis macrochirus) reported BCF values ranging from 132 to 554. epa.gov More specific analysis showed BCFs of 114–175 for the edible portions and 814–856 for the non-edible portions of the fish. cdc.gov The only metabolite of DCB detected in these fish was an acid-labile conjugate, indicating some metabolic transformation after uptake. epa.gov
Other aquatic organisms also show significant uptake of DCB. The golden orfe fish (Leuciscus idus melanotus) was found to have a BCF of 610, while the green alga Chlorella fusca exhibited a BCF of 940. canada.cacdc.gov A study on carp (B13450389) reported a lower BCF range of 43–213 over an 8-week exposure period. cdc.gov Furthermore, DCB can accumulate significantly in activated sludge, with a reported 5-day bioaccumulation factor of 3,100, highlighting its tendency to partition to organic-rich solids in wastewater treatment systems. canada.ca
| Organism | Species | Bioconcentration Factor (BCF) / Bioaccumulation Factor | Citation |
| Fish | Bluegill Sunfish (Lepomis macrochirus) | 132-554 (whole fish); ~500 | canada.caepa.gov |
| Fish | Golden Orfe (Leuciscus idus melanotus) | 610 | canada.cacdc.gov |
| Fish | Carp | 43-213 | cdc.gov |
| Algae | Green Alga (Chlorella fusca) | 940 | canada.cacdc.gov |
| Activated Sludge | N/A | 3,100 | canada.ca |
Advanced Remediation and Treatment Technologies for 3,3 Dichlorobenzidine Sulphate Contamination
Chemical Oxidation Processes for 3,3'-Dichlorobenzidine (B165656) Sulphate Degradation
Chemical oxidation processes are a prominent group of technologies for the degradation of persistent organic pollutants like 3,3'-Dichlorobenzidine (DCB) and its salts. These methods utilize strong oxidizing agents to transform the contaminant into less harmful or more biodegradable compounds.
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). mdpi.com These radicals are powerful, non-selective oxidizing agents that can effectively break down a wide range of organic contaminants, including 3,3'-Dichlorobenzidine sulphate. mdpi.comtechno-press.org AOPs are considered highly efficient and environmentally compatible for treating refractory contaminants. frontiersin.org
UV-assisted oxidation systems, particularly the UV/H₂O₂ process, are a well-established AOP for water and wastewater treatment. This technology involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) radiation to generate hydroxyl radicals (•OH), which are potent oxidizing agents. While direct photolysis of 3,3'-Dichlorobenzidine by sunlight can occur rapidly in aqueous solutions, the addition of H₂O₂ in a controlled UV system can enhance the degradation efficiency. epa.govcanada.ca The UV/H₂O₂ system has been shown to be effective in oxidizing other refractory organic compounds. For instance, studies on ibuprofen (B1674241) oxidation demonstrated that the UV/H₂O₂ process could achieve over 97% degradation. nih.gov The efficiency of the process is dependent on factors such as the initial contaminant concentration, H₂O₂ dosage, and UV dose. nih.govsswm.info
Table 1: Research Findings on UV/H₂O₂ Treatment of Organic Contaminants
| Contaminant | Initial Concentration | H₂O₂ Dosage | UV Dose | Degradation Efficiency | Reference |
| Ibuprofen | 34.5 mg/L | 15 mg/L | 75 W lamp, 30 min | 72.03% | nih.gov |
| Ibuprofen | Not Specified | 10 mg/L | Not Specified, 75 min | 97.39% | nih.gov |
| MIB and Geosmin | Not Specified | 5 mg/L | 100 mJ/cm² | 65% and 55% respectively | sswm.info |
Ozonation is another effective AOP for the degradation of organic pollutants. techno-press.org Ozone (O₃) can react with contaminants directly or through the generation of hydroxyl radicals in ozone-based AOPs. nih.gov The degradation of 3,3'-Dichlorobenzidine (DCB) in aqueous solution by ozonation has been investigated, showing that DCB can be efficiently removed. researchgate.net The degradation efficiency is strongly influenced by pH, with the maximum apparent rate observed at pH 4. researchgate.net The degradation rate also increases with a higher ozone dosage and reaction temperature but decreases with a higher initial DCB concentration. researchgate.net While ozonation is effective for the initial degradation of DCB, the mineralization of intermediate products may be limited. researchgate.net
To enhance the efficiency of ozonation, it can be combined with other processes, such as the addition of hydrogen peroxide (O₃/H₂O₂) or catalysts (catalytic ozonation). techno-press.orgnih.gov These combinations promote the generation of hydroxyl radicals, leading to higher degradation and mineralization rates. mdpi.come3s-conferences.org
Table 2: Factors Affecting Ozonation of 3,3'-Dichlorobenzidine
| Parameter | Effect on Degradation Rate | Optimal Condition/Observation | Reference |
| pH | Strong influence | Maximum rate at pH 4 | researchgate.net |
| Ozone Dosage | Increases with dosage | - | researchgate.net |
| Reaction Temperature | Increases with temperature | - | researchgate.net |
| Initial DCB Concentration | Decreases with concentration | - | researchgate.net |
Sulfate (B86663) radical-based AOPs (SR-AOPs) have emerged as a promising technology for the treatment of refractory organic contaminants. frontiersin.orgnih.gov These processes involve the activation of persulfate (PS) or peroxymonosulfate (B1194676) (PMS) to generate sulfate radicals (SO₄⁻•), which have a high redox potential (2.5–3.1 V) and a longer half-life compared to hydroxyl radicals. frontiersin.orgnih.govmdpi.com SR-AOPs are effective over a wider pH range (2.0–8.0) than many hydroxyl radical-based AOPs. frontiersin.orgnih.gov
The activation of persulfate or peroxymonosulfate can be achieved through various methods, including heat, UV radiation, and transition metal catalysis. nih.govnih.gov SR-AOPs have been successfully applied to degrade a variety of persistent organic pollutants. nih.gov The sulfate radical can effectively attack organic molecules, leading to their degradation and potential mineralization. frontiersin.org While specific studies on the application of SR-AOPs for this compound are not widely available, the characteristics of this technology suggest it would be a viable and effective treatment option.
Table 3: Comparison of Hydroxyl and Sulfate Radicals
| Characteristic | Hydroxyl Radical (•OH) | Sulfate Radical (SO₄⁻•) | Reference |
| Redox Potential | 1.8–2.7 V | 2.5–3.1 V | frontiersin.orgnih.gov |
| Half-life | Shorter | 30–40 µs | frontiersin.orgnih.gov |
| Effective pH Range | Acidic (2–4) | Moderate (2.0–8.0) | frontiersin.orgnih.gov |
Chemical Reduction and Precipitation Methods
While oxidation is a common approach, chemical reduction can also be employed for the transformation of chlorinated aromatic compounds. For 3,3'-Dichlorobenzidine, preparation methods involve the reduction of 2-nitrochlorobenzene. wikipedia.org In a remediation context, a diazotization reaction, which involves the addition of sulfuric acid, ice, and sodium nitrite (B80452), has been shown to effectively eliminate detectable levels of DCB from washings after its removal from surfaces. tandfonline.com This process transforms the amino groups of the DCB molecule. Furthermore, 3,3'-Dichlorobenzidine dihydrochloride (B599025) can be precipitated from a sulfuric acid solution by the addition of hydrochloric acid. google.com
Chemical Decontamination Techniques for Industrial Residues
Industrial settings where 3,3'-Dichlorobenzidine and its salts are used can have significant surface contamination. epa.gov Effective decontamination is crucial to prevent worker exposure and environmental release. Research has shown that traditional cleaning methods using sodium hypochlorite (B82951) bleach solutions are only partially effective in removing DCB. tandfonline.com A more effective method involves using an aqueous solution of 5% tetrapotassium pyrophosphate and 10% sodium ethyl hexyl sulfate, applied with a jet sprayer, which can achieve a 90-99% reduction in DCB from work areas. tandfonline.comepa.gov The collected washings can then be treated using the diazotization reaction to chemically eliminate the remaining DCB. tandfonline.com
Biological Remediation Approaches for this compound Contamination
Biological remediation harnesses the metabolic capabilities of microorganisms to break down, transform, or mineralize contaminants in soil and water. For persistent organic pollutants like 3,3'-Dichlorobenzidine (DCB) sulphate, these approaches offer a potentially cost-effective and environmentally sound alternative to conventional physical and chemical treatments. The effectiveness of bioremediation hinges on the presence and activity of microbial populations capable of degrading the target contaminant. nih.gov
Bioremediation Strategies (e.g., in situ, ex situ)
Bioremediation strategies are broadly categorized as in situ (treatment at the contaminated site) or ex situ (excavation of contaminated material for treatment elsewhere). The choice depends on site-specific factors such as the concentration and extent of contamination, geology, and cost. nih.gov
In situ Bioremediation: This approach involves treating the contaminated soil or groundwater in its original location. nih.gov For DCB sulphate contamination, this could involve stimulating indigenous microbial populations that have adapted to the contaminant. ucdavis.edu Techniques like bioventing (supplying oxygen to the unsaturated zone) and biosparging (injecting air below the water table) can enhance aerobic degradation pathways. nih.gov Laboratory studies have shown that microorganisms in freshwater lake sediments can biodegrade 3,3'-Dichlorobenzidine, suggesting the potential for in situ strategies. icevirtuallibrary.comnih.gov The compound undergoes sequential dehalogenation to form 3-chlorobenzidine (MCB) and subsequently benzidine (B372746) under the action of microorganisms. nih.gov
Ex situ Bioremediation: This strategy requires the excavation of contaminated soil or pumping of groundwater for treatment in a controlled environment. Common ex situ techniques include landfarming, biopiles, and bioreactors. While generally more expensive due to excavation and transport costs, ex situ methods allow for greater control over environmental parameters (e.g., temperature, pH, nutrient levels), potentially leading to faster and more complete degradation of contaminants like DCB sulphate.
Bioaugmentation and Biostimulation Techniques for Enhanced Microbial Degradation
To enhance the rate and extent of DCB sulphate degradation, two primary biotechnological strategies are employed: biostimulation and bioaugmentation. ucdavis.eduresearchgate.net
Biostimulation involves modifying the environment to stimulate the activity of native microorganisms capable of degrading the contaminant. researchgate.net This is often achieved by adding nutrients, electron acceptors (like oxygen), or electron donors that may be limiting in the environment. ucdavis.edu The advantage of biostimulation is that it relies on indigenous microbes that are already adapted to the site conditions. ucdavis.edu For DCB sulphate, this could involve adding specific nutrients that support the growth of the dehalogenating bacteria identified in sediment studies. icevirtuallibrary.comnih.gov
Bioaugmentation is the introduction of non-native, specialized microbial strains or consortia to a contaminated site. ucdavis.edu This technique is applied when the indigenous microbial population lacks the necessary metabolic capability to degrade a specific contaminant. ucdavis.edu For DCB sulphate remediation, this could involve inoculating the site with laboratory-cultured microorganisms proven to degrade DCB efficiently. The success of bioaugmentation depends on the ability of the introduced microbes to compete with the native population and survive in the site's specific environmental conditions. ucdavis.edunih.gov
Combining biostimulation and bioaugmentation can sometimes yield better results, where the addition of nutrients supports the growth and activity of both the indigenous and the introduced microorganisms. researchgate.netnih.gov
Integrated Remediation Systems and Combined Treatment Approaches for this compound Contamination
Given the persistent and toxic nature of this compound, a single treatment technology is often insufficient to achieve complete remediation. Integrated systems that combine biological, physical, and/or chemical processes can offer a more robust and effective solution.
One example of an integrated approach is the aforementioned Powdered Activated Carbon Treatment (PACT) process, which combines the physical adsorption of PAC with the biological degradation of an activated sludge system. nih.gov This synergy allows for the removal of both biodegradable and recalcitrant organic compounds.
Another strategy involves coupling different technologies sequentially. For instance, a physical separation step like membrane filtration could be used to concentrate the DCB sulphate from a large volume of contaminated water. epa.gov The resulting concentrate could then be treated using a destructive technology, such as an advanced oxidation process (AOP). Fenton's reagent (Fe(II) + H₂O₂), an AOP, has demonstrated high efficiency in degrading DCB under laboratory conditions, achieving 99.9% conversion to ring-cleavage products within an hour. cdc.gov Similarly, a combined ultrasound-permanganate (Mn(VII)) process was found to be highly effective for degrading the related compound 3,3'-dimethoxybenzidine (B85612) in sludge. nih.gov
A combined chemical wash followed by a destruction step has also been investigated. A study showed that an aqueous solution of 5% tetrapotassium pyrophosphate and 10% sodium ethyl hexyl sulfate could effectively remove 90-99% of DCB from surfaces. epa.gov The collected washings were then treated via a diazotization reaction to eliminate the contaminant. epa.gov Such multi-step approaches provide a comprehensive framework for managing DCB sulphate contamination, from initial removal to final destruction.
Mechanistic Studies of 3,3 Dichlorobenzidine Sulphate Reactions and Environmental Interactions
Mechanistic Investigations of Photodegradation Pathways (e.g., Reductive Dechlorination)
The photodegradation of 3,3'-dichlorobenzidine (B165656) (DCB) in aqueous environments is a rapid process, primarily driven by a pathway of sequential reductive dechlorination. wikipedia.orgnih.gov Laboratory studies have demonstrated that when aqueous solutions of DCB are exposed to sunlight or simulated solar radiation, the molecule undergoes a stepwise removal of its chlorine atoms. wikipedia.orgchemicalbook.com The primary intermediate product formed is 3-chlorobenzidine (MCB), which is subsequently dechlorinated to form benzidine (B372746) as a stable end product. chemicalbook.comnih.gov This process is illustrated in the following reaction scheme:
3,3'-Dichlorobenzidine → 3-Chlorobenzidine → Benzidine
The mechanism of this reductive dechlorination is believed to involve the absorption of ultraviolet radiation by the DCB molecule, leading to an excited state. This excited state is susceptible to reactions that cleave the carbon-chlorine bond. While the precise mechanism does not appear to involve simple homolysis of the C-Cl bond, it results in the replacement of chlorine atoms with hydrogen atoms. nih.gov The photolability of DCB is significantly influenced by the solvent, with degradation being much more pronounced in aqueous solutions compared to nonaqueous solvents. nih.gov
The efficiency of this photochemical process is highlighted by its high disappearance quantum yields for both DCB and its intermediate, MCB. nih.gov In contrast, the quantum yield for the subsequent degradation of benzidine is much lower, indicating its relative stability under these conditions. nih.gov The half-life of 3,3'-dichlorobenzidine in water under natural sunlight has been estimated to be as short as 90 seconds to less than 10 minutes. wikipedia.orgnih.gov This rapid degradation underscores the importance of photodegradation as a primary transformation pathway for DCB in sunlit aquatic environments.
Table 1: Photodegradation Products of 3,3'-Dichlorobenzidine
| Reactant | Intermediate Product | Final Product |
|---|---|---|
| 3,3'-Dichlorobenzidine | 3-Chlorobenzidine | Benzidine |
Interaction Mechanisms with Environmental Constituents (e.g., Humic Substances, Mineral Surfaces)
3,3'-Dichlorobenzidine exhibits a strong affinity for partitioning to solid phases in the environment, such as soil and sediment. This interaction is largely governed by its chemical structure and the nature of the environmental constituents.
Interaction with Humic Substances:
Humic substances, which are major components of soil organic matter, play a crucial role in the fate of 3,3'-dichlorobenzidine in terrestrial and aquatic environments. The primary mechanism of interaction is believed to be the formation of covalent bonds between the amine groups of DCB and the functional groups of humic and fulvic acids. nih.gov These functional groups include carboxylic, phenolic, and alcoholic hydroxyl groups. ijcmas.com The interaction can be facilitated by microbial or enzymatic activity within the soil, leading to the oxidative coupling of the aromatic amine to the humic matrix. This process results in the formation of bound residues, where the DCB molecule becomes incorporated into the complex structure of the humic substance. This covalent binding is a significant factor in the long-term persistence and reduced bioavailability of DCB in the soil.
Interaction with Mineral Surfaces:
The interaction of 3,3'-dichlorobenzidine with mineral surfaces, such as those of clay minerals like kaolinite (B1170537) and montmorillonite (B579905), is another important process affecting its environmental transport and fate. researchgate.net The adsorption of aromatic amines onto these surfaces can occur through several mechanisms, including:
Cation Exchange: At lower pH values, the amino groups of DCB can become protonated, leading to the formation of a cationic species. This cation can then be adsorbed onto the negatively charged surfaces of clay minerals through cation exchange.
Surface Complexation: The amino groups can also form coordination complexes with metal ions present on the mineral surfaces.
Hydrogen Bonding: Hydrogen bonds can form between the amine groups of DCB and the hydroxyl groups on the surface of the clay minerals.
The extent of adsorption is influenced by factors such as the pH of the surrounding medium, the cation exchange capacity of the mineral, and the specific surface area of the adsorbent. researchgate.net For instance, montmorillonite, with its higher cation exchange capacity and larger surface area, generally exhibits a greater adsorption capacity for such compounds compared to kaolinite. researchgate.net
Reaction Kinetics and Thermodynamics of 3,3'-Dichlorobenzidine Sulphate Transformations
The transformation of 3,3'-dichlorobenzidine (DCB) and its salts in the environment and in engineered systems is governed by specific reaction kinetics and thermodynamic parameters. While data specifically for the sulphate salt is limited, studies on the parent compound provide valuable insights.
One of the key transformation processes that has been studied kinetically is the degradation of DCB by ozonation. jocpr.com The degradation of DCB in aqueous solution by ozone has been shown to follow pseudo-first-order kinetics. jocpr.com The apparent rate constant is significantly influenced by several factors:
pH: The degradation rate is highly pH-dependent, with the maximum apparent rate observed at a pH of 4. jocpr.com
Initial Concentration: The degradation rate decreases with an increasing initial concentration of DCB. jocpr.com
Ozone Dosage: An increase in the ozone dosage leads to a higher degradation rate. jocpr.com
Temperature: The reaction rate increases with increasing temperature, indicating a positive activation energy for the process. jocpr.com
The reactivity of DCB was also found to be dependent on its salt form, with the free base being more reactive than its hydrochloride salts. jocpr.com
The thermodynamics of adsorption of similar aromatic compounds onto mineral surfaces like montmorillonite have been studied. These studies often reveal that the adsorption process can be spontaneous and either exothermic or endothermic, depending on the specific interactions. mdpi.com For instance, a negative change in Gibbs free energy (ΔG°) indicates a spontaneous adsorption process. The enthalpy change (ΔH°) indicates whether the process is exothermic (negative value) or endothermic (positive value), while the entropy change (ΔS°) provides information about the randomness at the solid-liquid interface. mdpi.com
Table 2: Factors Influencing the Ozonation Rate of 3,3'-Dichlorobenzidine
| Factor | Effect on Degradation Rate |
|---|---|
| Increasing pH (from acidic) | Decreases |
| Increasing Initial DCB Concentration | Decreases |
| Increasing Ozone Dosage | Increases |
| Increasing Temperature | Increases |
Role of this compound as a Chemical Intermediate in Industrial Processes (e.g., Dye and Pigment Manufacturing)
3,3'-Dichlorobenzidine and its salts, including the sulphate, have historically been crucial chemical intermediates, primarily in the synthesis of diarylide azo pigments. wikipedia.orgresearchgate.net These pigments are widely used in printing inks, textiles, plastics, and paints due to their bright yellow, orange, and red colors, as well as their good lightfastness and stability. wikipedia.org
The industrial synthesis of these pigments involves a key chemical reaction known as double diazotization of 3,3'-dichlorobenzidine. cdc.gov In this process, the two primary amino groups of the DCB molecule are converted into diazonium salts by reacting with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric or sulfuric acid). This results in the formation of a bis(diazo) intermediate.
This highly reactive intermediate is then coupled with one or more nucleophilic coupling components, most commonly derivatives of acetoacetanilide. cdc.gov The specific coupling component used determines the final color and properties of the pigment. By varying the substituents on the acetoacetanilide, a wide range of pigments can be produced.
Some of the common diarylide pigments synthesized using 3,3'-dichlorobenzidine as an intermediate include: cdc.gov
Pigment Yellow 12
Pigment Yellow 13
Pigment Yellow 14
Pigment Yellow 17
Pigment Orange 13
The use of 3,3'-dichlorobenzidine in the manufacture of dyes has been largely discontinued (B1498344) due to health concerns. wikipedia.org However, its use as an intermediate in pigment production has continued, albeit with stringent control measures to minimize occupational exposure. researchgate.net
Table 3: Examples of Diarylide Pigments Derived from 3,3'-Dichlorobenzidine
| Pigment Name | CAS Number |
|---|---|
| Pigment Yellow 12 | 6358-85-6 |
| Pigment Yellow 13 | 5102-83-0 |
| Pigment Yellow 14 | 5468-75-7 |
| Pigment Yellow 17 | 4531-49-1 |
| Pigment Orange 13 | 3520-72-7 |
Electrocatalytic and Photocatalytic Transformations of this compound in Engineered Systems
Engineered systems utilizing advanced oxidation processes (AOPs) such as electrocatalysis and photocatalysis are being investigated for the degradation of persistent organic pollutants like 3,3'-dichlorobenzidine.
Electrocatalytic Transformations:
Electrochemical oxidation on high-efficiency anodes, such as boron-doped diamond (BDD) electrodes, has shown promise for the mineralization of recalcitrant organic compounds. researchgate.net The mechanism of degradation on a BDD anode primarily involves the electrochemical generation of highly reactive hydroxyl radicals (•OH) from the oxidation of water. These hydroxyl radicals are powerful, non-selective oxidizing agents that can attack and break down the complex structure of 3,3'-dichlorobenzidine. The process can lead to the cleavage of the aromatic rings and the eventual mineralization of the compound to carbon dioxide, water, and inorganic ions (chloride and ammonium). The efficiency of this process is dependent on factors such as current density, pH, and the presence of other ions in the wastewater. mdpi.com
Photocatalytic Transformations:
Heterogeneous photocatalysis using semiconductor nanoparticles, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), is another effective AOP for the degradation of organic pollutants. researchgate.netcapes.gov.br The fundamental mechanism involves the absorption of photons (usually UV light) by the semiconductor catalyst, which excites an electron from the valence band to the conduction band, creating an electron-hole pair.
These charge carriers can then initiate a series of redox reactions on the catalyst surface:
The holes can react with water or hydroxide (B78521) ions to produce hydroxyl radicals (•OH).
The electrons can react with adsorbed oxygen to form superoxide (B77818) radical anions (O₂⁻•).
Both of these radical species are highly reactive and can lead to the oxidative degradation of 3,3'-dichlorobenzidine. The degradation pathway can involve hydroxylation of the aromatic rings, cleavage of the biphenyl (B1667301) bond, and dechlorination, ultimately leading to mineralization. The efficiency of photocatalytic degradation can be enhanced by doping the catalyst with metals or non-metals to improve its light absorption properties and reduce the recombination of electron-hole pairs. researchgate.net
Computational and Theoretical Chemistry of 3,3 Dichlorobenzidine Sulphate
Quantum Chemical Calculations for Molecular Structure, Reactivity, and Electronic Properties
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide significant insights into the fundamental characteristics of 3,3'-dichlorobenzidine (B165656) (DCB). These computational methods are essential for understanding the molecule's geometry, stability, and reactive nature.
The optimized molecular structure of DCB reveals a biphenyl (B1667301) core with chlorine atoms substituted at the 3 and 3' positions and amino groups at the 4 and 4' positions. wikipedia.orgnih.gov DFT calculations, such as those performed using the B3LYP/6-31G(d) model, can determine key structural parameters. nih.govresearchgate.net These parameters include the dihedral angle between the two phenyl rings, bond lengths (e.g., C-C, C-N, C-Cl), and bond angles, which collectively define the molecule's three-dimensional shape. The planarity or non-planarity of the biphenyl system is a critical factor influencing its electronic properties and interaction with other molecules.
Electronic properties are described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. repositorioinstitucional.mx For molecules like DCB, the HOMO is typically localized on the electron-rich amino groups and the phenyl rings, while the LUMO may be distributed across the biphenyl system, influenced by the electron-withdrawing chlorine atoms. nih.govrepositorioinstitucional.mx These calculations help predict sites susceptible to electrophilic or nucleophilic attack, which is fundamental to understanding its degradation mechanisms.
Reactivity descriptors derived from quantum chemical calculations quantify the molecule's behavior. These include ionization potential, electron affinity, and global hardness and softness. This data is instrumental in predicting how DCB will interact with other chemical species in the environment, such as radicals or enzymes, which drive its transformation. nih.gov
Table 1: Calculated Electronic Properties of Aromatic Amines
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Calculation Method |
|---|---|---|---|---|
| Generic Fluorene-Thiadiazole Oligomer (n=1) | -5.75 | -2.24 | 3.51 | B3LYP/6-31G(d) nih.govrepositorioinstitucional.mx |
| Generic Fluorene-Thiadiazole Oligomer (n=5) | -5.10 | -2.55 | 2.55 | B3LYP/6-31G(d) nih.govrepositorioinstitucional.mx |
| Generic Fluorene-Thiadiazole Oligomer (n=10) | -4.89 | -2.56 | 2.33 | B3LYP/6-31G(d) nih.govrepositorioinstitucional.mx |
Note: Data for DCB is not publicly available in this format; related compound data is shown to illustrate the concept of how electronic properties change with structure.
Molecular Dynamics Simulations of 3,3'-Dichlorobenzidine Sulphate in Environmental Phases
Molecular dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. capes.gov.br For 3,3'-Dichlorobenzidine (DCB), MD simulations can elucidate its behavior and interactions within different environmental compartments, such as water and sediment. These simulations provide a dynamic picture that complements the static information from quantum chemical calculations.
In the aqueous phase, MD simulations can model the hydration of the DCB molecule. They show how water molecules arrange around the solute, forming a hydration shell. The simulations can quantify the strength and dynamics of hydrogen bonds between the amino groups of DCB and surrounding water molecules. This information is vital for understanding its solubility, which is known to be low, and its transport in aquatic systems. wikipedia.orgcdc.gov
When considering sediment and soil matrices, MD simulations can model the interaction of DCB with organic matter and mineral surfaces. DCB has a high octanol-water partition coefficient (log Kow of 3.64) and a high log Koc, suggesting it will bind strongly to solid phases. cdc.govepa.gov Simulations can reveal the specific non-covalent interactions—such as van der Waals forces, hydrophobic interactions, and hydrogen bonding—that govern its adsorption to surfaces. By simulating the interface between water and a model sediment surface (e.g., silica (B1680970) or a humic substance model), researchers can calculate the binding energy and determine the preferred orientation of DCB when adsorbed, which influences its bioavailability and susceptibility to degradation.
Predictive Modeling of Environmental Fate, Transport, and Degradation Pathways
Predictive modeling combines computational chemistry with environmental science to forecast the lifecycle of chemicals like 3,3'-Dichlorobenzidine (DCB) in the environment. unl.eduuel.ac.uk These models are crucial for assessing the potential distribution and persistence of the compound.
Environmental Fate and Transport: Fate and transport models use physical and chemical properties, many of which can be computationally predicted, to simulate the movement of DCB through different environmental media. mdpi.com Key parameters include water solubility, vapor pressure, and the octanol-water partition coefficient (Kow). epa.gov Models like the EPA's EPI Suite™ can use these inputs to estimate partitioning between water, soil, sediment, and air. Given DCB's high log Koc, these models predict low mobility in soil and strong adsorption to sediment, which is consistent with experimental observations. cdc.govepa.gov These simulations help identify environmental compartments where the chemical is likely to accumulate.
Degradation Pathways: Computational frameworks can predict the plausible biodegradation pathways of xenobiotics. nih.gov For DCB, a primary degradation route is photodegradation, especially in aqueous solutions exposed to sunlight, which leads to sequential dehalogenation to form 3-chlorobenzidine and then benzidine (B372746). epa.govnih.govacs.org Computational models can simulate this process by calculating the energy required to break the C-Cl bond upon absorption of UV light.
Furthermore, predictive models can suggest pathways for microbial degradation. By applying reaction rules based on known metabolic reactions, computational systems can generate a network of potential transformation products. nih.gov For example, models might predict that the initial steps of aerobic degradation involve oxidation of the amino groups or the aromatic rings. While studies suggest DCB is generally resistant to biodegradation by naturally occurring microbial communities, these models can help identify specific enzymes or conditions that might facilitate its breakdown. epa.govnih.govacs.org
Table 2: Predicted Environmental Fate Properties of 3,3'-Dichlorobenzidine
| Property | Predicted Value/Behavior | Implication |
|---|---|---|
| Log Octanol-Water Partition Coefficient (Kow) | 3.64 epa.gov | High potential for bioaccumulation and adsorption to organic matter. |
| Water Solubility | Low wikipedia.orgcdc.gov | Limited transport in aqueous phase; tends to partition to solids. |
| Vapor Pressure | 1.15 × 10⁻⁷ mm Hg at 25 °C epa.gov | Not likely to be found in significant concentrations in the atmosphere. |
| Adsorption to Sediment | Strong cdc.govepa.gov | Accumulates in sediments, reducing availability in the water column. |
| Primary Degradation Pathway | Photodegradation epa.gov | Breaks down in the presence of sunlight in surface waters. |
Structure-Activity Relationship (SAR) Studies for Environmental Behavior and Transformation
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are predictive tools that link the chemical structure of a molecule to its properties or activities. nih.govnih.gov For 3,3'-Dichlorobenzidine (DCB), SAR and QSAR studies are used to forecast its environmental behavior and transformation based on its molecular descriptors.
Environmental Behavior: SAR models can predict properties like soil adsorption, bioconcentration, and persistence by comparing DCB to structurally similar compounds with known data. The presence of two chlorine atoms and two aromatic rings are key structural features. QSARs can use calculated molecular descriptors—such as molecular weight, log Kow, and various electronic and topological indices—to develop regression models that predict these endpoints. For instance, a QSAR model might correlate the high log Kow of DCB with its strong tendency to adsorb to sediment and bioaccumulate in aquatic organisms. epa.govepa.gov
Environmental Transformation: SARs are valuable for predicting the products of transformation reactions. The rules of SAR can suggest that the amino groups are sites for oxidation, while the chlorine atoms are sites for reductive dehalogenation. nih.govnih.gov Experimental studies confirm that a major transformation pathway for DCB is photodegradation, which involves the stepwise removal of chlorine atoms to produce 3-chlorobenzidine and subsequently benzidine. nih.govacs.org An SAR approach would predict this pathway based on the known behavior of other chlorinated aromatic compounds under UV irradiation.
QSAR models can also predict the rates of these transformation processes. For example, a QSAR could be developed to correlate the rate of photodegradation with specific electronic properties of the molecule, such as the C-Cl bond dissociation energy calculated through quantum chemistry methods. By analyzing a series of related chlorinated biphenyls, a predictive model can be built to estimate the environmental half-life of DCB under various conditions.
Regulatory and Policy Implications from an Academic Research Perspective for 3,3 Dichlorobenzidine Sulphate
Analysis of Environmental Quality Standards and Research Gaps for 3,3'-Dichlorobenzidine (B165656) Sulphate in Various Media
Environmental Quality Standards (EQSs) for 3,3'-Dichlorobenzidine and its salts have been established by regulatory bodies to protect human health and the environment. These standards, which vary by medium (water, soil, air), are informed by toxicological studies and risk assessments. However, significant research gaps remain, particularly concerning the environmental concentrations and behavior of these compounds.
In the United States, the Environmental Protection Agency (EPA) has set water quality criteria for 3,3'-Dichlorobenzidine based on human health risks from the consumption of water and contaminated aquatic organisms. nih.gov For instance, the criterion based on the consumption of both fish/shellfish and water is 0.049 µg/L. nih.gov States may also establish their own standards. The New Jersey Department of Environmental Protection, for example, has set a human health-based ground water quality standard and residential soil remediation standards for 3,3'-Dichlorobenzidine. nj.gov
Despite these established standards, a notable research gap is the lack of comprehensive data on the actual concentrations of 3,3'-Dichlorobenzidine and its salts in various environmental compartments. canada.cacdc.gov Canadian authorities, for instance, have highlighted that no information was identified on the levels of 3,3'-Dichlorobenzidine in Canadian surface water, groundwater, soil, sediment, or air. canada.ca This lack of monitoring data makes it difficult to assess the extent of environmental contamination and human exposure. canada.ca Similarly, in the U.S., while industrial wastewater is a known source, quantitative data on environmental releases to soil and sediment are lacking. cdc.gov
Further research is also needed to fully understand the environmental fate and transformation of these compounds. While photodegradation is a known destruction pathway, it can lead to the formation of benzidine (B372746), another carcinogen. epa.gov The persistence and binding of DCB in soil and sediment are complex, and its desorption can be limited, making it a long-term source of contamination. cdc.govepa.gov The bioavailability of these bound residues is an area requiring further investigation. publications.gc.ca
Table 1: Selected Environmental Quality Standards for 3,3'-Dichlorobenzidine
| Jurisdiction/Agency | Medium | Standard/Criterion Type | Value | Basis |
|---|---|---|---|---|
| US EPA | Water | Water Quality Criterion (Fish/Shellfish & Water Consumption) | 0.049 µg/L | Human Health (Carcinogenicity) |
| US EPA | Water | Water Quality Criterion (Fish/Shellfish Consumption Only) | 0.15 µg/L | Human Health (Carcinogenicity) |
| New Jersey DEP | Ground Water | Quality Standard | 0.02 µg/L | Human Health |
| New Jersey DEP | Soil | Residential Ingestion-Dermal Exposure Pathway | 1.2 mg/kg | Human Health |
Development of Analytical Methodologies for Regulatory Compliance Monitoring
The enforcement of environmental regulations for 3,3'-Dichlorobenzidine and its salts hinges on the availability of reliable and sensitive analytical methods for their detection and quantification in various matrices. Research has focused on developing methodologies capable of measuring trace levels of these compounds to ensure compliance with established standards.
High-Performance Liquid Chromatography (HPLC) is a widely used technique. One method involves sampling from a factory atmosphere using a two-stage sampler with a glass fiber filter and silica (B1680970) gel, followed by desorption and analysis by HPLC with an ultraviolet detector. epa.gov This method is suitable for monitoring workplace environments. epa.gov For aqueous environmental samples, an online solid-phase extraction and liquid chromatography method with electrochemical detection has been developed, offering high sensitivity with detection limits as low as 50 ng/L for 3,3'-Dichlorobenzidine in fortified reagent water. nih.govresearchgate.net
Gas Chromatography (GC) coupled with Mass Spectrometry (GC/MS) is another common and powerful analytical approach. who.int For human biomonitoring, GC methods have been developed to analyze trace amounts of 3,3'-Dichlorobenzidine dihydrochloride (B599025) in human urine, with detection of residues in the parts-per-trillion range. nih.gov
More advanced techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry have also been explored. nih.gov This method allows for the direct analysis of samples without prior chromatographic separation, providing a rapid approach for detecting 3,3'-Dichlorobenzidine in complex matrices like lake sediments. nih.gov
The Occupational Safety and Health Administration (OSHA) provides specific guidelines for sampling and analysis in workplace settings, which involve collection on a sulfuric acid-coated glass fiber filter and subsequent analysis. osha.gov
Table 2: Analytical Methods for 3,3'-Dichlorobenzidine
| Methodology | Matrix | Detection Limit | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) with UV detection | Air | 3 µg/m³ for a 50 L sample | epa.gov |
| Online Solid-Phase Extraction and Liquid Chromatography with Electrochemical Detection | Water | 50 ng/L | nih.gov |
| Gas Chromatography (GC) with Electron Capture or Thermionic-type Detector | Human Urine | ~60 ppt | nih.gov |
| Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry | Sediment | 21 pg (Chemical Ionization) | nih.gov |
| Gas Chromatography/Mass Spectrometry (GC/MS) | Water | 0.05 to 50 µg/L | who.int |
International and National Environmental Regulations Driving Research on 3,3'-Dichlorobenzidine Sulphate
A web of international and national regulations, driven by the carcinogenic potential of 3,3'-Dichlorobenzidine, provides a strong impetus for ongoing research. These regulations not only restrict the use and release of the compound but also stimulate studies into its health effects, environmental behavior, and the development of safer industrial alternatives.
International Agency for Research on Cancer (IARC): The IARC, a part of the World Health Organization, has classified 3,3'-Dichlorobenzidine as "possibly carcinogenic to humans" (Group 2B). iiab.me This classification is a significant driver for national regulatory agencies to establish controls.
United States:
Environmental Protection Agency (EPA): The EPA classifies 3,3'-Dichlorobenzidine as a "probable human carcinogen" (Group B2). iiab.meepa.gov It is regulated under several key environmental statutes. It is listed as a hazardous air pollutant under the Clean Air Act and as a toxic pollutant under the Clean Water Act, which controls industrial wastewater discharges. iiab.menih.gov Under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA), there is a reportable quantity for spills of one pound or more. iiab.menih.gov
Occupational Safety and Health Administration (OSHA): OSHA regulates 3,3'-Dichlorobenzidine as one of the "13 Carcinogens," with stringent requirements for handling, storage, and worker protection to minimize occupational exposure. osha.govnj.gov
National Toxicology Program (NTP): The NTP has determined that 3,3'-Dichlorobenzidine and its dihydrochloride salt are "reasonably anticipated to be human carcinogens". nih.govnih.gov
Canada:
Health Canada and Environment and Climate Change Canada have assessed 3,3'-Dichlorobenzidine and concluded that it may constitute a danger to human life and health. canada.ca Consequently, it is considered "toxic" under the Canadian Environmental Protection Act, 1999 (CEPA). canada.cacanada.ca This designation allows the government to implement preventative or control measures throughout the chemical's lifecycle. canada.ca
These regulations collectively push research towards several key areas: improving analytical methods for low-level detection, understanding the long-term health effects of exposure, characterizing environmental fate and transport to refine risk assessments, and innovating in the pigment industry to find non-carcinogenic substitutes. datainsightsmarket.com
Future Research Directions and Emerging Trends for 3,3 Dichlorobenzidine Sulphate
Development of Novel and Highly Sensitive Analytical Methodologies for Ultra-Trace Detection
The accurate assessment of environmental contamination and human exposure hinges on the ability to detect minute quantities of 3,3'-Dichlorobenzidine (B165656) sulphate and its degradation products. Future research is increasingly focused on developing analytical methods that are not only highly sensitive but also rapid and field-deployable.
Emerging trends in this area include the application of advanced mass spectrometry techniques. For instance, Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry has shown promise for the analysis of DCB and its degradation products, such as 3-chlorobenzidine and benzidine (B372746), in various environmental matrices. nih.gov This method is advantageous due to its speed and simplicity, as it can be performed without prior chromatographic separation or derivatization. nih.gov
Furthermore, there is a push towards methods with lower limits of detection. For example, gas chromatography with an electron capture detector, after derivatization with heptafluorobutyric acid anhydride (B1165640), is a validated method for analyzing aromatic amines like DCB. osha.gov Innovations in voltammetric techniques, such as fast Fourier transform continuous cyclic voltammetry at microelectrodes, are also being explored for the ultra-trace determination of various compounds, offering high speed and sensitivity. nih.gov These advancements are crucial for monitoring low-level contamination in drinking water and other environmental compartments. nih.govnih.gov
Table 1: Comparison of Analytical Techniques for Aromatic Amine Detection
| Analytical Technique | Principle | Advantages | Reported Applications for Aromatic Amines |
| Fourier Transform Ion Cyclotron Resonance (FT-ICR) Mass Spectrometry | Measures the mass-to-charge ratio of ions based on their cyclotron frequency in a magnetic field. | High resolution and mass accuracy, rapid analysis without extensive sample preparation. nih.gov | Detection of 3,3'-Dichlorobenzidine and its degradation products in environmental samples. nih.gov |
| Gas Chromatography with Electron Capture Detector (GC-ECD) | Separates volatile compounds which are then detected by an electron capture detector, highly sensitive to halogenated compounds. | High sensitivity, established methodology for certain regulated compounds. osha.gov | Quantitation of the heptafluorobutyric acid anhydride derivatives of aromatic amines. osha.gov |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their interaction with a stationary phase, followed by detection. | Versatile, applicable to a wide range of compounds. | Analysis of 3,3'-Dichlorobenzidine in various matrices. nih.gov |
| Fast Fourier Transform Continuous Cyclic Voltammetry | An electrochemical technique that measures the current response to a rapidly changing potential. | High speed, high sensitivity, suitable for flow-injection systems. nih.gov | Ultra-trace determination of various organic compounds. nih.gov |
Sustainable Synthesis and Green Chemistry Approaches for 3,3'-Dichlorobenzidine Sulphate Production
The historical synthesis of 3,3'-Dichlorobenzidine involves the reduction of o-nitrochlorobenzene followed by rearrangement using strong acids like hydrochloric or sulfuric acid, which forms the corresponding salts. cdc.gov However, in line with the principles of green chemistry, future research is aimed at developing more sustainable and environmentally benign synthetic routes. mlsu.ac.injddhs.com
The focus of green chemistry is to prevent waste, maximize atom economy, and use and generate substances with minimal toxicity. mlsu.ac.in For the production of chemicals like this compound, this translates to exploring alternative reagents, solvents, and catalytic systems that are more environmentally friendly. jddhs.com Research into catalytic reagents that are highly selective can minimize the formation of unwanted byproducts. mlsu.ac.in Furthermore, developing processes that operate at lower temperatures and pressures can significantly reduce energy consumption. While specific research on "green" synthesis of this compound is not widely published, the broader trends in chemical manufacturing point towards the adoption of such principles. datainsightsmarket.comrsc.org
Advanced Remediation Technologies with Enhanced Efficiency and Reduced Environmental Footprint
The contamination of soil and water with 3,3'-Dichlorobenzidine and its derivatives necessitates the development of effective remediation strategies. Future research is geared towards advanced remediation technologies that are not only efficient in removing the contaminant but also have a minimal environmental impact. itrcweb.orgresearchgate.net
Current research highlights several promising avenues:
In Situ Chemical Oxidation (ISCO): This technique involves injecting chemical oxidants into the contaminated area to destroy the pollutants. itrcweb.org
Bioremediation: This approach utilizes microorganisms to break down contaminants. greener-h2020.eu However, studies have shown that 3,3'-Dichlorobenzidine is generally resistant to microbial degradation. epa.gov
Phytoremediation: This method uses plants to remove, degrade, or contain contaminants. greener-h2020.eu
Advanced Oxidation Processes (AOPs): AOPs generate highly reactive hydroxyl radicals to degrade organic pollutants and are considered a fully demonstrated technology for treating certain contaminants in water. itrcweb.org
The integration of multiple technologies, such as combining chemical and biological methods, is also an emerging trend to enhance remediation efficiency. itrcweb.org
Comprehensive Mechanistic Understanding of Complex Environmental Transformations
Understanding the fate and transport of this compound in the environment is crucial for assessing its long-term risks. Future research will delve deeper into the complex mechanisms of its transformation in various environmental compartments.
Studies have shown that photodegradation is a significant pathway for the breakdown of 3,3'-Dichlorobenzidine in aquatic environments, leading to the formation of intermediates like 3-chlorobenzidine and benzidine. nih.govepa.gov The persistence of DCB is influenced by factors such as its strong adsorption to sediments. epa.gov While it is resistant to microbial degradation, understanding the specific conditions under which any breakdown might occur is an area for further investigation. epa.govcdc.gov The half-life of 3,3'-Dichlorobenzidine in the environment can vary significantly depending on the conditions, with estimates ranging from weeks in surface water to over a year under anaerobic conditions. cdc.govcanada.ca
Interdisciplinary Research on the Lifecycle and Environmental Impact of this compound
A holistic understanding of the environmental impact of this compound requires an interdisciplinary approach that considers its entire lifecycle. This includes its production, use, disposal, and ultimate fate in the environment. Life Cycle Assessment (LCA) is a valuable tool in this regard, as it can evaluate the environmental impacts associated with all stages of a product's life. mdpi.com
Future research will likely involve collaborations between chemists, environmental scientists, toxicologists, and engineers to build comprehensive models of the lifecycle of this compound. This will aid in identifying the most significant environmental hotspots and developing strategies to mitigate them. Such interdisciplinary studies are essential for informing regulatory policies and promoting sustainable practices in industries that may use or produce this compound.
Q & A
What are the key physicochemical properties of 3,3'-Dichlorobenzidine sulphate, and how do they influence experimental design?
Answer:
this compound (CAS 64414-68-2) is a grey to purple crystalline solid with a molecular formula of C₁₂H₁₀Cl₂N₂·H₂SO₄. Its hygroscopic nature and light sensitivity necessitate storage in inert, light-resistant containers under controlled humidity . The compound degrades in aqueous solutions under light exposure, producing monochloro derivatives, which complicates long-term stability in environmental or biological matrices . Researchers must account for these properties by using dark-phase HPLC or mass spectrometry (e.g., LC-MS/MS) for quantification to avoid photodegradation artifacts .
How can conflicting carcinogenicity data between animal models and human studies be reconciled in risk assessment?
Answer:
Animal studies consistently report carcinogenicity (e.g., liver tumors in mice, bladder carcinomas in dogs), but human epidemiological data from occupational cohorts (n = 35–207 workers) show no significant bladder cancer increase . Methodological limitations in human studies—small sample sizes, short follow-up periods (<20 years), and potential co-exposure to benzidine—reduce statistical power and obscure causality . Advanced risk models should integrate mechanistic data, such as genotoxicity (e.g., DNA adduct formation in rat hepatocytes) and species-specific metabolic differences (e.g., N-acetylation rates), to refine extrapolation from animals to humans .
What analytical methods are recommended for detecting trace levels of this compound in environmental samples?
Answer:
Due to its low environmental persistence (estimated 0.1% release from industrial use), ultra-trace detection requires sensitive techniques:
- Solid-phase extraction (SPE) paired with GC-MS for water/soil samples (detection limit: 0.1 µg/L) .
- Immunoassays using polyclonal antibodies for high-throughput screening in biological fluids, validated against HPLC-UV .
- Stable isotope dilution (e.g., ³,³'-dichlorobenzidine-d₆) to correct for matrix effects in complex samples .
What experimental precautions are critical when studying this compound’s metabolic pathways?
Answer:
The compound undergoes hepatic N-acetylation and glucuronidation, producing metabolites like 3,3'-dichloro-N-acetylbenzidine, which are excreted in urine . Key precautions:
- Use argon-purged reactors to prevent oxidative degradation during in vitro metabolism assays .
- Monitor for artifactual nitrosamine formation in acidic conditions (e.g., gastric fluid simulations) using pH-controlled incubators .
- Validate metabolite stability with isotopically labeled internal standards (e.g., ¹³C-labeled analogs) .
How do researchers address gaps in understanding the compound’s transplacental and developmental toxicity?
Answer:
Limited data exist on transplacental transfer, though rodent studies suggest placental DNA adduct formation . Advanced methodologies include:
- Ex vivo human placental perfusion models to quantify maternal-fetal transfer rates .
- Single-cell RNA sequencing in zebrafish embryos to identify organ-specific transcriptional changes post-exposure .
- Biphasic dosing regimens in pregnant animal models to distinguish direct vs. metabolite-mediated effects .
What strategies mitigate genotoxicity risks in laboratory handling of this compound?
Answer:
The compound is mutagenic in Salmonella assays and induces sister chromatid exchanges . Mitigation protocols:
- Closed-system synthesis using flow reactors to minimize aerosol formation .
- Personal protective equipment (PPE) with NIOSH-approved respirators (N95) and double-gloving with nitrile .
- Decontamination protocols using 10% sodium hypochlorite to degrade residual compounds on surfaces .
How can in silico models enhance mechanistic studies of this compound’s carcinogenicity?
Answer:
Computational approaches address data gaps:
- QSAR models predict metabolite reactivity (e.g., epoxide intermediates) using Gaussian09 software with B3LYP/6-311++G(d,p) basis sets .
- Molecular docking simulates DNA adduct formation (e.g., binding to guanine N7) to prioritize in vivo targets .
- Toxicogenomics databases (e.g., Comparative Toxicogenomics Database) link exposure signatures to oncogenic pathways (e.g., MAPK/ERK) .
What are the challenges in establishing threshold limits for occupational exposure?
Answer:
As a non-threshold toxicant, traditional NOAEL/LOAEL approaches are inadequate . Alternatives include:
- Benchmark dose modeling (BMD) with 95% confidence intervals for low-dose extrapolation .
- Biomonitoring of urinary metabolites (e.g., N-acetyl derivatives) coupled with physiologically based pharmacokinetic (PBPK) models .
- Occupational cohort studies with longitudinal biomarker tracking (e.g., 8-OHdG for oxidative DNA damage) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
